Silane, (butylthio)trimethyl-
CAS No.: 3553-78-4
Cat. No.: VC18972967
Molecular Formula: C7H18SSi
Molecular Weight: 162.37 g/mol
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Specification
CAS No. | 3553-78-4 |
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Molecular Formula | C7H18SSi |
Molecular Weight | 162.37 g/mol |
IUPAC Name | butylsulfanyl(trimethyl)silane |
Standard InChI | InChI=1S/C7H18SSi/c1-5-6-7-8-9(2,3)4/h5-7H2,1-4H3 |
Standard InChI Key | GTZSIXUFBXARQI-UHFFFAOYSA-N |
Canonical SMILES | CCCCS[Si](C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Silane, (butylthio)trimethyl- (CAS 3553-78-4), systematically named butylsulfanyl(trimethyl)silane, features a tetrahedral silicon center bonded to three methyl groups and a butylthio (–S–C₄H₉) substituent. The molecular structure is defined by the following key attributes:
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Molecular Formula: C₇H₁₈SSi
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Molecular Weight: 162.37 g/mol
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SMILES Notation: CCCCSSi(C)C
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InChIKey: GTZSIXUFBXARQI-UHFFFAOYSA-N
The butylthio group introduces steric bulk and polarizability, influencing the compound’s reactivity in nucleophilic and electrophilic environments.
Comparative Analysis with Analogous Silanes
Structurally related compounds, such as butyltrimethylsilane (CAS 1000-49-3) , lack the sulfur atom, resulting in distinct physicochemical behaviors. For instance, the absence of the thioether linkage in butyltrimethylsilane reduces its polarity and alters its applications in hydrophobic coatings .
Synthesis and Reaction Mechanisms
Primary Synthetic Route
The most common synthesis involves a nucleophilic substitution reaction between butanethiol and chlorotrimethylsilane in the presence of a base (e.g., triethylamine):
This method achieves yields >80% under anhydrous conditions, with the base neutralizing HCl to drive the reaction to completion.
Side Reactions and Byproducts
Competing pathways, such as disproportionation of chlorotrimethylsilane, may occur if moisture is present. Strict control of reaction conditions (e.g., inert atmosphere, dry solvents) minimizes such undesired processes.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR analysis of Silane, (butylthio)trimethyl- (5% CCl₄ solution, Perkin-Elmer 521 spectrometer) reveals key absorption bands:
Band Position (cm⁻¹) | Assignment |
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1250–1260 | Si–C stretching |
700–720 | C–S stretching |
2900–2960 | C–H asymmetric stretching (CH₃) |
The absence of –SH stretches (~2550 cm⁻¹) confirms complete substitution of the thiol proton.
Nuclear Magnetic Resonance (NMR)
While explicit NMR data for Silane, (butylthio)trimethyl- is limited, analogous silanes exhibit the following trends :
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¹H NMR: δ 0.1–0.3 ppm (Si–CH₃), δ 1.2–1.6 ppm (C₄H₉ chain)
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¹³C NMR: δ −2 to +5 ppm (Si–CH₃), δ 20–35 ppm (C–S adjacent carbons)
Functional Applications
Thiol Protection in Organic Synthesis
The compound’s trimethylsilyl group acts as a transient protecting group for thiols, enabling selective functionalization of sulfur-containing molecules. For example, in peptide synthesis, it prevents undesired disulfide bond formation during coupling reactions.
Silane Coupling Agents in Materials Science
Future Directions and Research Gaps
Unexplored Reactivity
The compound’s potential in stereoselective hydrosilylation—akin to methods for alkenyl silanes —remains untested. Catalytic systems using B(C₆F₅)₃ could enable β-anti additions to alkynes .
Environmental Impact
Studies on biodegradation and aquatic toxicity are urgently needed to assess ecological risks.
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